6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone
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Overview
Description
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core and a methanone group attached to a phenyl ring substituted with a methylsulfonylpiperidine moiety
Preparation Methods
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This step involves the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine.
Attachment of the Methanone Group: The thieno[3,2-c]pyridine core is then reacted with a suitable acylating agent to introduce the methanone group.
Substitution with the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, typically using a halogenated phenyl derivative.
Introduction of the Methylsulfonylpiperidine Moiety: The final step involves the reaction of the substituted phenyl ring with 1-methylsulfonylpiperidine under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogenated derivatives or nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex structures.
Scientific Research Applications
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone can be compared with other similar compounds, such as:
(2-Chlorophenyl) (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile: This compound shares the thieno[3,2-c]pyridine core but differs in the substituents attached to the core.
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds have a similar bicyclic structure but differ in the specific ring fusion and substituents.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound is an intermediate in the synthesis of drugs like clopidogrel and prasugrel.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-28(24,25)22-10-5-17(6-11-22)26-18-4-2-3-15(13-18)20(23)21-9-7-19-16(14-21)8-12-27-19/h2-4,8,12-13,17H,5-7,9-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMAAIZBEAUNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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